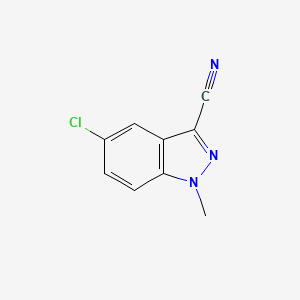
5-chloro-1-methyl-1H-indazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a chloro substituent at the 5-position, a methyl group at the 1-position, and a carbonitrile group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper(II) acetate as a catalyst in dimethyl sulfoxide (DMSO) under an oxygen atmosphere has been reported to produce good yields .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-chloro-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole-3-carbonitrile: Lacks the methyl group at the 1-position.
1-methyl-1H-indazole-3-carbonitrile: Lacks the chloro substituent at the 5-position.
5-chloro-1H-indazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
5-chloro-1-methyl-1H-indazole-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups, along with the carbonitrile group, makes it a valuable intermediate for synthesizing a variety of biologically active compounds .
Properties
Molecular Formula |
C9H6ClN3 |
|---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
5-chloro-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |
InChI Key |
OKWDTFAPXSBKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
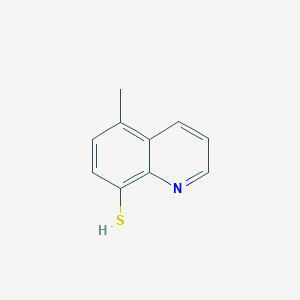

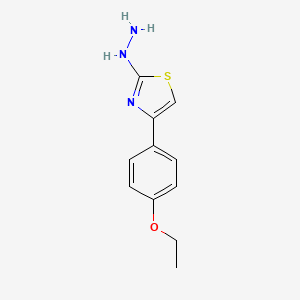
![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)

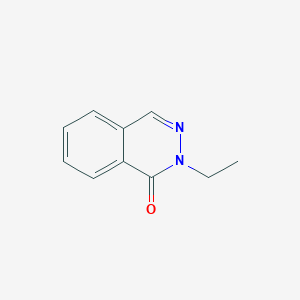
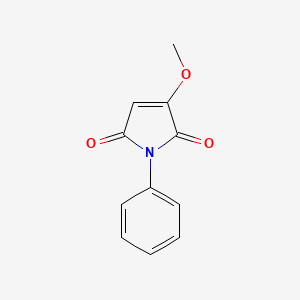


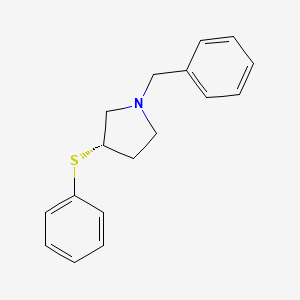
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
